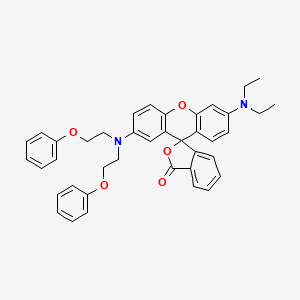
2'-(Bis(2-phenoxyethyl)amino)-6'-(diethylamino)spiro(isobenzofuran-1(3H)-9'(9H)-xanthene)-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one typically involves multi-step organic reactions. One common method includes the reaction of isobenzofuran derivatives with xanthene precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process might include continuous flow reactors and advanced purification techniques to meet the demands of commercial applications.
Chemical Reactions Analysis
Types of Reactions
2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one involves its interaction with specific molecular targets and pathways. The compound’s spiro and xanthene structures allow it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene derivative with similar fluorescent properties.
Rhodamine: Known for its use in fluorescent dyes and probes.
Eosin: Used in biological staining and as a fluorescent marker.
Uniqueness
2’-(Bis(2-phenoxyethyl)amino)-6’-(diethylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one stands out due to its unique combination of spiro and xanthene structures, which confer distinct chemical and biological properties. Its versatility in various applications, from scientific research to industrial uses, highlights its significance in the field of organic chemistry.
Properties
CAS No. |
77946-10-2 |
|---|---|
Molecular Formula |
C40H38N2O5 |
Molecular Weight |
626.7 g/mol |
IUPAC Name |
2'-[bis(2-phenoxyethyl)amino]-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C40H38N2O5/c1-3-41(4-2)30-19-21-35-38(28-30)46-37-22-20-29(27-36(37)40(35)34-18-12-11-17-33(34)39(43)47-40)42(23-25-44-31-13-7-5-8-14-31)24-26-45-32-15-9-6-10-16-32/h5-22,27-28H,3-4,23-26H2,1-2H3 |
InChI Key |
LXPWQKFJRPEKAN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N(CCOC6=CC=CC=C6)CCOC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


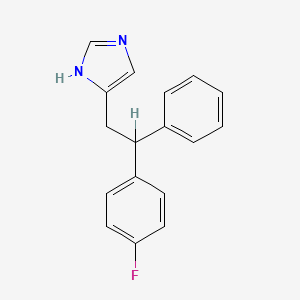



![(E)-3-(4-fluorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;oxalic acid](/img/structure/B12701972.png)
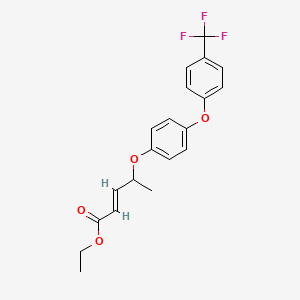
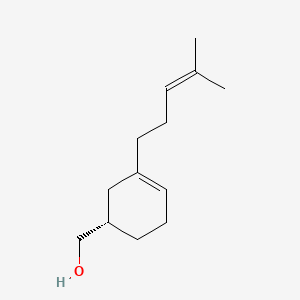
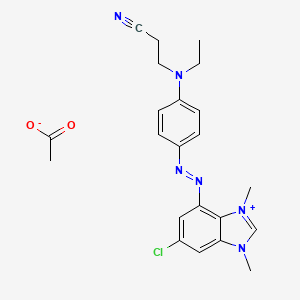




![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)
![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)
